1,5,15-Tri-O-methylmorindol

Beschreibung

Significance of Natural Products in Pharmaceutical Sciences

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. scirp.orgnih.gov These naturally derived substances often possess complex and unique chemical scaffolds that are not commonly found in synthetic chemical libraries, offering novel mechanisms of action. scirp.orgnih.gov It is estimated that a significant percentage of all medicines are either natural products or their semi-synthetic derivatives. scielo.br Their historical success in medicine stems from their co-evolution with biological systems, which has endowed them with a degree of biological relevance. scirp.org The exploration of natural products continues to be a vital area of pharmaceutical research, with the potential to yield new therapeutic agents for a wide range of diseases. nih.govnih.gov

Overview of Anthraquinone Chemistry and Biological Relevance

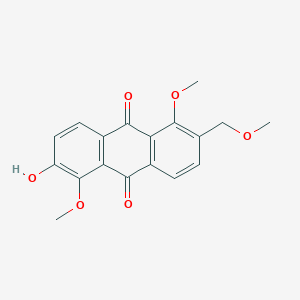

Anthraquinones are a large class of aromatic compounds based on the anthracene core, characterized by a 9,10-dioxoanthracene structure. mdpi.comnumberanalytics.com They are widely distributed in nature, found in plants, fungi, lichens, and insects. researchgate.net In plants, they are particularly common in the families Rubiaceae, Polygonaceae, and Rhamnaceae. researchgate.net The basic anthraquinone structure can be substituted with various functional groups, such as hydroxyl, methyl, and methoxy groups, leading to a vast array of derivatives with diverse chemical properties. mdpi.com

The biological activities of anthraquinones are numerous and well-documented, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netchemrxiv.orgrsc.org The specific biological effects are often dependent on the substitution pattern on the anthraquinone scaffold. mdpi.com The biosynthesis of these compounds in plants can occur through two primary pathways: the polyketide pathway and the shikimate pathway, leading to different hydroxylation patterns on the aromatic rings. researchgate.net

Contextualization of 1,5,15-Tri-O-methylmorindol within Morinda Species Phytochemistry

The genus Morinda, belonging to the Rubiaceae family, is a rich source of a variety of secondary metabolites, with anthraquinones and iridoids being particularly prominent. researchgate.netthaiscience.info Different parts of the Morinda plants, such as the roots, fruits, and leaves, have been found to contain a diverse array of these compounds. researchgate.netthaiscience.info

This compound is an anthraquinone that has been isolated from Morinda citrifolia, commonly known as noni. nih.govjmolekul.com Its discovery adds to the extensive list of phytochemicals identified from this plant, which includes other anthraquinones, flavonoids, glycosides, and terpenoids. researchgate.net The presence of this compound within Morinda citrifolia highlights the chemical diversity of this species and underscores the importance of continued phytochemical investigation of the Morinda genus. researchgate.netthaiscience.info

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H16O6 | nih.govnaturewillbio.com |

| Molecular Weight | 328.32 g/mol | nih.govnaturewillbio.com |

| IUPAC Name | 2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione | nih.gov |

| CAS Number | 942609-65-6 | naturewillbio.com |

Research Findings on this compound

Initial research has identified this compound as a new anthraquinone isolated from the fruits of Morinda citrifolia. nih.govacs.org Studies have investigated its potential biological activities.

One area of research has focused on its effects against the Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov In these studies, this compound, along with other compounds isolated from M. citrifolia, exhibited moderate inhibitory effects. nih.gov

Further research has noted the anti-inflammatory and antibacterial effects of this compound. researchgate.netresearchgate.net While these activities have been reported, the full extent of its pharmacological properties remains an area for further investigation. researchgate.net Some studies have also explored its potential as a cancer chemopreventive agent. jmolekul.comnih.gov

Another study has indicated that this compound on its own does not show significant cytotoxic activity against the human T-cell leukemia cell line, Jurkat. ambeed.cn However, when combined with TRAIL (TNF-related apoptosis-inducing ligand), it demonstrated cytotoxic effects. ambeed.cn

Eigenschaften

IUPAC Name |

2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-22-8-9-4-5-10-13(17(9)23-2)15(20)11-6-7-12(19)18(24-3)14(11)16(10)21/h4-7,19H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVJQUHAJKODII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,5,15-tri-o-methylmorindol

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical spectroscopy encompasses a set of techniques sensitive to the three-dimensional arrangement of atoms in chiral molecules. Among these, Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration and conformational features of natural products, including complex anthraquinones. nih.gov This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information that is exquisitely sensitive to its stereochemistry. rsc.org

The application of ECD in the structural elucidation of chiral compounds has been significantly enhanced by the development of quantum chemical calculations, particularly time-dependent density functional theory (TDDFT). nih.govspringermedizin.de This computational approach allows for the prediction of theoretical ECD spectra for possible stereoisomers of a molecule. By comparing the calculated spectra with the experimentally measured spectrum, the absolute configuration of the compound can be determined with a high degree of confidence. nih.gov This is especially valuable for natural products that are available in only small quantities or are not suitable for X-ray crystallography. nih.gov

For a molecule like 1,5,15-Tri-O-methylmorindol, the anthraquinone core serves as a chromophore that absorbs in the UV-visible region, making it amenable to ECD analysis. nih.gov Although this compound itself is not inherently chiral in its ground state as depicted in standard 2D structures, chirality can arise from the presence of stereogenic centers introduced during its synthesis or derivatization, or through the formation of atropisomers if rotation around a single bond is sterically hindered. In the context of natural product derivatives, chirality is a common feature, and its confirmation is crucial for understanding biological activity. nih.gov

The ECD spectrum of a chiral derivative of this compound would be expected to exhibit Cotton effects, which are characteristic positive or negative bands, corresponding to the electronic transitions of the anthraquinone chromophore. The signs and magnitudes of these Cotton effects are directly related to the spatial arrangement of the substituents on the anthraquinone scaffold.

Detailed Research Findings

While specific experimental ECD data for this compound is not available in the current literature, the methodology for its stereochemical confirmation can be inferred from studies on analogous chiral anthraquinones. For instance, the absolute configuration of coniothyrinone A, an anthraquinone derivative isolated from an endophytic fungus, was successfully determined by comparing its experimental ECD spectrum with the TDDFT-calculated spectra for its possible enantiomers. nih.gov The excellent agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allowed for its unambiguous stereochemical assignment. nih.gov

In another example, the study of diastereomeric anthraquinone derivatives has shown that ECD can be sensitive enough to distinguish between different stereoisomers. researchgate.net The Cotton effects in the ECD spectra of these compounds were found to be diagnostic for the configuration at specific chiral centers. researchgate.net

The interaction of various natural anthraquinone derivatives with human serum albumin has also been investigated using circular dichroism, demonstrating that the technique can reveal changes in the secondary structure of the protein upon binding, as well as provide insights into the binding mechanism of the anthraquinones. sciopen.comisnff-jfb.comisnff-jfb.com

Based on these established applications, a hypothetical study to confirm the stereochemistry of a chiral derivative of this compound would involve the following steps:

Experimental ECD Measurement: The ECD spectrum of the chiral derivative would be recorded in a suitable solvent.

Conformational Analysis: Computational methods would be used to identify the stable conformers of the possible stereoisomers.

TDDFT-ECD Calculation: The ECD spectra for all significant conformers of each possible stereoisomer would be calculated.

Comparison and Assignment: The calculated spectra, after Boltzmann averaging based on the relative energies of the conformers, would be compared with the experimental spectrum to assign the absolute configuration.

The following table represents hypothetical ECD data for a chiral derivative of this compound, illustrating the type of results that would be obtained from such an analysis.

| Wavelength (nm) | Experimental Δε [M⁻¹cm⁻¹] | Calculated Δε for Isomer A [M⁻¹cm⁻¹] | Calculated Δε for Isomer B [M⁻¹cm⁻¹] |

| 350 | +2.5 | +2.8 | -2.7 |

| 310 | -1.8 | -2.0 | +1.9 |

| 285 | +5.3 | +5.9 | -5.7 |

| 260 | -8.1 | -8.5 | +8.3 |

| 240 | +12.4 | +13.0 | -12.8 |

This table is a hypothetical representation for illustrative purposes.

In this hypothetical example, the close match between the signs and magnitudes of the Cotton effects in the experimental spectrum and the calculated spectrum for Isomer A would lead to the confirmation of its absolute stereochemistry.

Bioactivity Profiles and Mechanistic Investigations of 1,5,15-tri-o-methylmorindol

Anti-Inflammatory Activities of 1,5,15-Tri-O-methylmorindol

Recent studies have highlighted the anti-inflammatory and antibacterial effects of this compound. nih.gov This compound is recognized as one of the main active components in certain traditional remedies. nih.gov

In Vitro Modulation of Inflammatory Mediators and Pathways

Currently, specific in vitro data on the modulation of inflammatory mediators and pathways directly by this compound is limited in the public domain. However, research on related compounds and extracts from which it is derived, such as from Morinda citrifolia, provides some context. Extracts from Morinda citrifolia have demonstrated the ability to inhibit heat-induced albumin denaturation and stabilize red blood cell membranes, which are common in vitro methods for assessing anti-inflammatory activity. academicjournals.org For instance, water extracts of the leaf and flower of a related plant showed significant inhibition of proteinase activity. academicjournals.org It is plausible that this compound contributes to these observed effects, though direct evidence is needed. Further research may explore its influence on key inflammatory molecules such as nitric oxide (NO), prostaglandin E₂ (PGE₂), cyclooxygenase-2 (COX-2), and various cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). chemfaces.com

In Vivo Assessment of Anti-Inflammatory Efficacy in Animal Models

Direct in vivo assessment of the anti-inflammatory efficacy of isolated this compound in animal models is not extensively documented in available literature. However, studies on extracts containing this and other compounds have been conducted. For example, the widely used carrageenan-induced paw edema model in rats is a standard for evaluating potential anti-inflammatory agents. publichealthtoxicology.commdpi.com This model helps determine a substance's ability to reduce acute inflammation. mdpi.com Another common model is the croton oil-induced ear edema test in mice, which is particularly useful for assessing topically applied anti-inflammatory compounds. jppres.com While saccharide fatty acid esters isolated from Morinda citrifolia have shown potent anti-inflammatory activity in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mice, similar specific data for this compound is yet to be detailed. nih.gov

Molecular Mechanisms Regulating Inflammatory Responses

The precise molecular mechanisms by which this compound regulates inflammatory responses are still under investigation. Network pharmacology analyses have suggested that it may act on multiple protein targets and signaling pathways. nih.gov Key pathways often implicated in inflammation include the NF-κB and JAK-STAT signaling pathways. nih.govnih.gov The NF-κB pathway is a critical regulator of the transcription of pro-inflammatory cytokines. nih.gov It is hypothesized that this compound might exert its anti-inflammatory effects by modulating such pathways, potentially impacting the expression of matrix metalloproteinases (MMPs) like MMP-1 and MMP-3. chemfaces.com

Anti-Cancer Chemopreventive Potential of this compound

This compound has been identified as a potential cancer chemopreventive agent. nih.gov Its activity has been primarily evaluated through its ability to inhibit the activation of the Epstein-Barr virus early antigen.

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

The Epstein-Barr virus (EBV), a human herpesvirus, is associated with the development of certain cancers. frontiersin.orgplos.org The activation of the EBV early antigen (EA) by tumor promoters like TPA is a widely used in vitro assay to screen for potential cancer chemopreventive agents. nih.gov this compound, along with other compounds isolated from the fruits of Morinda citrifolia, was evaluated for its inhibitory effect on TPA-induced EBV-EA activation. nih.gov The study found that this compound exhibited a moderate inhibitory effect. nih.gov

Table 1: Inhibitory Effects of Compounds from Morinda citrifolia on EBV-EA Activation

| Compound | IC50 (mol ratio/32 pmol TPA) |

| This compound | 386-578 |

| Other isolated compounds | 386-578 |

| Data sourced from Akihisa et al. (2007) nih.gov |

Effects on Cell Proliferation, Apoptosis, and Cell Cycle Regulation (if applicable)

While the direct effects of this compound on cell proliferation, apoptosis, and cell cycle regulation are not yet extensively detailed, it is an area of active research interest. The interplay between the cell cycle and apoptosis is a critical aspect of cancer development and treatment. nih.gov Many natural compounds exert their anti-cancer effects by inducing cell cycle arrest, often at the G0/G1 or G2/M phases, and by promoting apoptosis (programmed cell death). biomolther.orgumsu.ac.ir For instance, some natural products have been shown to induce apoptosis as evidenced by increased phosphatidylserine exposure, which can be detected by annexin V staining. biomolther.org Although one study noted that this compound did not show significant cytotoxic activity on its own, it did exhibit cytotoxicity when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), suggesting a potential role in sensitizing cancer cells to apoptotic signals. acs.org Further investigation is required to delineate its specific impact on the molecular machinery of the cell cycle and apoptosis in cancer cells.

Modulation of Key Signaling Pathways in Carcinogenesis

The potential of this compound as a cancer chemopreventive agent is suggested by its activity against the Epstein-Barr virus (EBV). Research has demonstrated that this compound exhibits inhibitory effects on the activation of the EBV early antigen (EBV-EA). rsc.orgresearchgate.netdoi.orgresearchgate.nettargetmol.com This assay is a common method for screening potential anticancer compounds, as the reactivation of EBV is linked to the development of several malignancies, including nasopharyngeal carcinoma. The induction of EBV-EA is often achieved using the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent activator of protein kinase C (PKC).

The activation of PKC is a critical event that triggers multiple downstream signaling cascades known to be dysregulated in cancer. While direct studies on this compound's effect on these pathways are not yet available, its ability to counteract TPA-induced effects points toward a potential interaction with these central carcinogenic pathways. Key signaling networks implicated in EBV-associated oncogenesis and TPA-induced cellular responses include the Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and the Ras/MAP-Kinase (MAPK/ERK) pathways. researchgate.netmdpi.com

EBV's own oncogenic proteins, such as Latent Membrane Proteins (LMPs), are known to constitutively activate both the PI3K/Akt and NF-κB signaling pathways to promote cell proliferation, survival, and immune evasion. mdpi.com Furthermore, studies on other natural compounds that inhibit EBV activation have shown that their mechanism often involves the suppression of the PI3K/Akt and MAPK/ERK signaling cascades. researchgate.net Therefore, it is proposed that the chemopreventive potential of this compound is linked to its ability to modulate one or more of these critical signaling pathways, thereby interfering with the processes of viral reactivation and cancer promotion.

Antibacterial Properties of this compound

This compound belongs to the anthraquinone class of compounds, which are widely recognized for their diverse pharmacological activities, including antibacterial effects. doi.orgbocsci.com Plants of the Morinda genus, from which this compound is isolated, have a history of use in traditional medicine for treating infections. doi.org While specific studies detailing the antimicrobial spectrum of this compound against a wide range of pathogenic bacteria are limited in the current scientific literature, the general activity of anthraquinones suggests potential efficacy. Research on related anthraquinones demonstrates activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netnih.gov For instance, other anthraquinones have shown inhibitory effects against pathogens such as Staphylococcus aureus and Aeromonas hydrophila. researchgate.netnih.gov However, comprehensive testing is required to determine the specific minimum inhibitory concentrations (MICs) and the full spectrum of bacterial species susceptible to this compound.

The antibacterial mechanisms of anthraquinones are multifaceted and can vary depending on the specific structure of the compound and the target bacterium. rsc.orgresearchgate.net Based on studies of related anthraquinone compounds, several potential mechanisms of action for this compound can be proposed. A primary mode of action involves the disruption of the bacterial cell envelope. Anthraquinones can interact with the cell wall and membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. rsc.orgnih.gov Another significant mechanism is the interference with bacterial biofilm formation, a key virulence factor that enhances resistance to antibiotics. rsc.orgnih.gov Further proposed mechanisms include the inhibition of nucleic acid and protein synthesis by intercalating with DNA and interfering with its template function, as well as the disruption of bacterial metabolic pathways, such as energy metabolism through the inhibition of key enzymes. rsc.orgbocsci.comnih.gov

Interactive Table: Proposed Antibacterial Mechanisms of Anthraquinones

| Proposed Mechanism | Description | Key References |

| Cell Envelope Disruption | Interacts with the bacterial cell wall and membrane, increasing permeability and causing leakage of cytoplasmic contents. | rsc.orgnih.gov |

| Inhibition of Biofilm Formation | Prevents the formation of bacterial biofilms, which are crucial for virulence and antibiotic resistance. | rsc.orgnih.gov |

| Inhibition of Nucleic Acid & Protein Synthesis | Binds to bacterial DNA, interfering with replication and transcription, and subsequently inhibiting protein synthesis. | rsc.orgbocsci.comnih.gov |

| Blockage of Energy Metabolism | Inhibits key enzymes involved in metabolic pathways, such as carbohydrate metabolism, disrupting the bacterial energy supply. | rsc.org |

| Endotoxin Inhibition | May interfere with the activity of bacterial endotoxins, reducing the host inflammatory response. | rsc.org |

Evaluation of Antimicrobial Spectrum against Pathogenic Bacteria

Emerging Pharmacological Activities and Unexplored Therapeutic Potential of this compound

Recent research has highlighted the potential therapeutic role of this compound in complex diseases such as hematopoietic disorders. Aplastic anemia (AA) is a serious condition characterized by the failure of bone marrow to produce sufficient new blood cells. nih.govpdfdrive.to A network pharmacology study investigating the mechanisms of Er-Xian decoction, a traditional Chinese medicine formulation used to treat AA, identified this compound as a key bioactive component. nih.gov

In this analysis, this compound was among the top active ingredients predicted to mediate the therapeutic effects of the formulation. The study identified 195 potential targets shared between the compounds in the decoction and the pathophysiology of AA. Further analysis suggested that the mechanism of action involves the regulation of several critical signaling pathways essential for hematopoiesis and immune function. The key targets identified are central nodes in these pathways, indicating a multi-target therapeutic approach. nih.gov This suggests that this compound may contribute to the improvement of bone marrow hematopoietic function by modulating these networks. nih.gov

Interactive Table: Potential Signaling Pathways and Targets of this compound in Aplastic Anemia

| Signaling Pathway | Key Gene Targets | Implied Function in Aplastic Anemia | Key References |

| PI3K-Akt Signaling Pathway | PIK3CA, PIK3CD, AKT1 | Regulates cell proliferation, survival, and differentiation of hematopoietic stem cells. | nih.gov |

| JAK-STAT Signaling Pathway | JAK2, STAT3 | Crucial for mediating the effects of cytokines that control hematopoiesis and immune responses. | nih.gov |

| MAPK Signaling Pathway | MAPK1 | Involved in cell growth, differentiation, and stress responses within the hematopoietic microenvironment. | nih.gov |

Beyond its potential in carcinogenesis and hematopoietic disorders, this compound possesses other bioactivities that warrant further investigation. The network pharmacology study that linked it to aplastic anemia also reported its anti-inflammatory properties. nih.gov Chronic inflammation is a known driver of many diseases, including certain cancers and immune-mediated disorders, making this an important area for future research.

Furthermore, its established ability to inhibit EBV-EA activation could be explored beyond cancer chemoprevention. researchgate.net Since EBV is implicated in a range of conditions from infectious mononucleosis to autoimmune diseases, compounds that can modulate the viral lifecycle may have broader therapeutic applications. The precise molecular targets through which this compound exerts these effects remain largely uncharacterized. Future studies should focus on validating the predicted targets from network pharmacology analyses and identifying its direct binding partners to fully elucidate its mechanisms of action and unlock its complete therapeutic potential.

Synthetic Strategies and Chemical Modifications of 1,5,15-tri-o-methylmorindol

Total Synthesis Approaches to 1,5,15-Tri-O-methylmorindol

The total synthesis of this compound, while not explicitly detailed in current literature, can be envisioned through established methodologies for anthraquinone construction. A logical synthetic plan would involve a retrosynthetic analysis to identify key building blocks, followed by the strategic assembly of the anthraquinone core and subsequent functional group manipulations.

Retrosynthetic Analysis and Identification of Key Synthon Building Blocks

A plausible retrosynthetic analysis of this compound (1) would commence by disconnecting the methoxy and hydroxyl groups to simplify the target molecule to a core anthraquinone structure. The anthraquinone core itself can be deconstructed via disconnections corresponding to well-known reactions such as the Friedel-Crafts acylation or a Diels-Alder cycloaddition.

One common retrosynthetic approach for anthraquinones is the disconnection of one of the aromatic rings, leading to a phthalic anhydride derivative and a substituted benzene ring as key synthons. In the context of this compound, this would suggest a highly substituted phthalic anhydride and a substituted hydroquinone as potential starting materials.

Alternatively, a Diels-Alder strategy would involve the disconnection of the central ring, leading to a naphthoquinone and a substituted diene. This powerful cycloaddition reaction is a cornerstone in the synthesis of polycyclic aromatic systems. royalsocietypublishing.orgoup.comnih.govrsc.orgiitk.ac.in

| Retrosynthetic Strategy | Key Disconnection | Resulting Synthons | Corresponding Reactions |

| Friedel-Crafts Approach | C-C bonds of the central ring | Substituted Phthalic Anhydride and a Hydroquinone derivative | Friedel-Crafts Acylation |

| Diels-Alder Approach | C-C bonds of the central ring | Substituted Naphthoquinone and a Diene | Diels-Alder Cycloaddition |

Development of Methodologies for Anthraquinone Core Assembly

The construction of the anthraquinone core is a pivotal step in the total synthesis. Several methods have been developed and refined for this purpose.

The Friedel-Crafts acylation is a classic and widely used method. researchgate.netbeilstein-journals.orgresearchgate.net This reaction typically involves the condensation of a phthalic anhydride derivative with a substituted benzene, catalyzed by a Lewis acid such as aluminum chloride. The initial acylation is followed by an intramolecular cyclization to furnish the tricyclic anthraquinone skeleton. The regioselectivity of this reaction is governed by the directing effects of the substituents on both the phthalic anhydride and the benzene derivative.

The Diels-Alder reaction offers a powerful and often highly stereoselective route to the anthraquinone core. royalsocietypublishing.orgoup.comnih.govrsc.orgiitk.ac.in This [4+2] cycloaddition between a suitably substituted naphthoquinone (the dienophile) and a diene can rapidly construct the central ring of the anthraquinone system. Subsequent aromatization of the newly formed ring yields the desired anthraquinone. The choice of diene and dienophile, along with the reaction conditions, dictates the substitution pattern of the final product.

More contemporary methods, such as transition metal-catalyzed cycloadditions, have also emerged as efficient ways to assemble the anthraquinone framework. mdpi.com For instance, iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with an alkyne can provide access to multi-substituted anthraquinones. mdpi.com

Regioselective O-Methylation and Hydroxylation Strategies

With the anthraquinone core in hand, the next critical phase is the regioselective introduction of the hydroxyl and methoxy groups to match the substitution pattern of this compound. The selective functionalization of the anthraquinone nucleus can be challenging due to the influence of the electron-withdrawing carbonyl groups. colab.ws

Hydroxylation can often be achieved through methods like the Miller-Loudon-Snyder reaction, which utilizes benzaldoxime as a source for the hydroxyl group. The position of hydroxylation is influenced by the existing substituents on the anthraquinone core.

O-Methylation of polyhydroxyanthraquinones requires careful selection of methylating agents and reaction conditions to achieve regioselectivity. The differential reactivity of the hydroxyl groups, influenced by their position on the ring and steric hindrance, can be exploited. For instance, phenolic hydroxyls can be selectively methylated using reagents like dimethyl sulfate or methyl iodide in the presence of a mild base. Protecting groups may be necessary to mask more reactive hydroxyls while others are methylated.

Semi-Synthetic Derivatization of this compound from Precursor Compounds

Semi-synthesis, which utilizes naturally occurring compounds as starting materials, is an attractive alternative to total synthesis, especially when a closely related precursor is readily available. bingol.edu.trbiotech-asia.org For this compound, a plausible precursor would be a more hydroxylated anthraquinone isolated from Morinda citrifolia or a related species.

A potential candidate for a precursor is morindone, which is 1,2,5-trihydroxy-6-methylanthraquinone. Through a series of chemical transformations, morindone could potentially be converted to this compound. This would involve the selective methylation of the hydroxyl groups at positions 1 and 5, and the oxidation of the methyl group at position 6 to a methoxymethyl group. Each of these steps would require careful control of reagents and conditions to achieve the desired regioselectivity.

Design and Synthesis of this compound Analogues and Derivatives

The modification of a natural product's structure is a common strategy in drug discovery to improve its pharmacological profile. mdpi.comnih.govfrontiersin.org The design and synthesis of analogues of this compound could lead to compounds with enhanced bioactivity or improved selectivity.

Introduction of Structural Variations for Enhanced Bioactivity or Selectivity

Structural modifications to this compound could be targeted at several positions on the anthraquinone scaffold.

Modification of the Hydroxyl and Methoxy Groups: The free hydroxyl group at position 2 could be a key site for derivatization. Esterification or etherification at this position could modulate the compound's polarity and bioavailability. The methoxy groups could also be demethylated to the corresponding hydroxyls or replaced with other alkyl or aryl ethers to probe the structure-activity relationship.

Modification of the Methoxymethyl Group: The methoxymethyl group at position 6 offers another handle for structural diversification. This group could be elongated, branched, or replaced with other functional groups such as amines, amides, or halogens. For example, introducing a basic nitrogen-containing moiety could enhance water solubility and interactions with biological targets.

Modification of the Anthraquinone Core: While more synthetically demanding, modifications to the aromatic rings of the anthraquinone core could also be explored. The introduction of electron-donating or electron-withdrawing groups could alter the electronic properties of the molecule and its ability to participate in biological redox processes. The synthesis of such analogues would likely require a total synthesis approach, building the desired substitution pattern from simpler starting materials. researchgate.netfrontiersin.orgnih.gov

The following table outlines potential structural modifications and the rationale behind them:

| Modification Site | Proposed Variation | Potential Impact |

| 2-OH group | Esterification, Etherification | Altered polarity, improved membrane permeability |

| 1-OCH3, 5-OCH3 groups | Demethylation, introduction of longer alkyl chains | Probing the importance of these groups for activity |

| 6-CH2OCH3 group | Chain extension, introduction of N-containing functional groups | Enhanced solubility, new interactions with targets |

| Anthraquinone Core | Introduction of halogens or other substituents | Modified electronic properties and redox potential |

These synthetic and semi-synthetic strategies provide a roadmap for accessing this compound and its derivatives, paving the way for further investigation into their chemical and biological properties.

Synthesis of Prodrugs and Metabolically Stable Forms of this compound

The development of prodrugs and metabolically stable analogs of natural products is a critical strategy in medicinal chemistry to enhance their therapeutic potential. For the anthraquinone derivative this compound, which has been isolated from the fruits of Morinda citrifolia, these approaches aim to improve pharmacokinetic properties, such as solubility, stability, and targeted delivery, thereby increasing bioavailability and efficacy. While specific studies on the synthesis of prodrugs and metabolically stable forms of this compound are not extensively documented in publicly available research, established synthetic strategies for analogous anthraquinone structures provide a foundational framework for potential modifications.

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. ijpsonline.comslideshare.net This approach can overcome various pharmaceutical challenges, including poor solubility, instability, and non-specific toxicity. ijpsonline.com For anthraquinones, several functional groups can be targeted for prodrug synthesis.

One common strategy involves the modification of hydroxyl groups, such as the one present on the anthraquinone core of this compound. Esterification of this hydroxyl group with various promoieties can enhance lipophilicity, potentially improving membrane permeability and oral absorption. researchgate.net For instance, the L-valyl ester of acyclovir, valacyclovir, demonstrates significantly improved oral bioavailability compared to the parent drug. ijpsonline.com A similar approach could be applied to this compound, where the phenolic hydroxyl could be esterified with amino acids, fatty acids, or other biocompatible molecules.

Another potential avenue for prodrug design involves the synthesis of glycoside derivatives. The addition of a sugar moiety can increase the water solubility of a compound. mdpi.com Microbial glycosylation has been successfully used to synthesize O-glucosides of various anthraquinones, such as alizarin and anthraflavic acid, leading to derivatives with altered biological activity. mdpi.com It is conceivable that a similar enzymatic or chemical glycosylation of the hydroxyl group of this compound could yield a more water-soluble prodrug.

Metabolically stable forms of a drug are designed to resist rapid breakdown by metabolic enzymes, primarily cytochrome P450 (CYP) enzymes in the liver. This can prolong the drug's half-life and maintain therapeutic concentrations for a longer duration. Key strategies to enhance metabolic stability include the introduction of steric hindrance near metabolically labile sites or the replacement of susceptible functional groups with more robust alternatives.

For this compound, the aromatic rings and methoxy groups could be sites of metabolic activity. To create more stable analogs, one could consider the introduction of halogens, such as fluorine, onto the aromatic scaffold. The carbon-fluorine bond is exceptionally strong and can block sites of oxidative metabolism. Furthermore, replacing metabolically labile methyl ethers with more stable groups or incorporating them into a heterocyclic ring system are also viable strategies to enhance metabolic stability. nih.gov

The following table outlines potential prodrug and metabolically stable analog strategies that could be applied to this compound based on established anthraquinone chemistry.

| Parent Compound | Potential Modification Strategy | Target Moiety | Resulting Derivative Type | Intended Improvement |

| This compound | Esterification | Phenolic Hydroxyl Group | Amino Acid Ester Prodrug | Improved aqueous solubility and targeted transporter uptake |

| This compound | Glycosylation | Phenolic Hydroxyl Group | Glucoside Prodrug | Enhanced water solubility and altered bioavailability |

| This compound | Halogenation | Aromatic Ring System | Fluoro-substituted Analog | Increased metabolic stability by blocking oxidative metabolism |

| This compound | Ether Modification | Methoxy Groups | Cyclized Ether Analog | Reduced susceptibility to O-demethylation by metabolic enzymes |

The synthesis of these derivatives would involve standard organic chemistry reactions. For example, ester prodrugs could be synthesized by reacting this compound with an activated carboxylic acid (e.g., an acid chloride or N-hydroxysuccinimide ester) of the desired promoiety in the presence of a suitable base. Glycosides could be prepared using Koenigs-Knorr or related glycosylation methods, employing a glycosyl donor with a leaving group at the anomeric position. The synthesis of metabolically stable analogs would likely require more complex multi-step synthetic routes, potentially starting from simpler anthraquinone precursors.

While the direct synthesis of prodrugs and metabolically stable analogs of this compound is yet to be reported in detail, the rich history of medicinal chemistry of anthraquinones provides a solid foundation for such future endeavors. nih.govresearchgate.net These synthetic modifications hold the promise of transforming a naturally occurring compound into a more effective therapeutic agent.

Computational Chemistry and Molecular Modeling Studies of 1,5,15-tri-o-methylmorindol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. figshare.com This method is instrumental in identifying potential biological targets and estimating the strength of the interaction.

Identification of Putative Protein Targets and Binding Sites

Given that 1,5,15-Tri-O-methylmorindol belongs to the anthraquinone class of compounds, its potential protein targets can be inferred from studies on structurally similar molecules. Anthraquinones are known to interact with a variety of proteins, making them interesting candidates for further investigation. plos.org Potential putative protein targets for this compound could include:

Kinases: Many anthraquinone derivatives have been shown to inhibit various kinases, which are crucial enzymes in cell signaling pathways. plos.org For instance, they can target the ATP-binding site of kinases involved in cancer progression. plos.org

DNA Topoisomerases: The planar structure of the anthraquinone scaffold allows it to intercalate into DNA or interact with topoisomerase enzymes, interfering with DNA replication and transcription. plos.org

Viral Proteins: Recent studies have explored the potential of anthraquinones to inhibit viral proteins, such as the SARS-CoV-2 main protease (Mpro), by binding to their active sites. chemrxiv.org

Parasitic Enzymes: Anthraquinones from medicinal plants have been investigated for their potential to inhibit enzymes from parasites, such as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key target in malaria. nanobioletters.com

Estrogen Receptors: Some anthranoids have been studied for their potential to bind to estrogen receptors, suggesting a possible role in modulating hormone-related pathways. fabad.org.tr

Heat Shock Proteins (Hsp90): Anthraquinone hybrids have been designed and studied for their interaction with Hsp90, a chaperone protein involved in cancer cell survival. atlantis-press.com

Molecular docking simulations would involve preparing the three-dimensional structure of this compound and docking it into the binding sites of these and other potential protein targets retrieved from databases like the Protein Data Bank (PDB). plos.org The binding site is typically defined based on the location of a known co-crystallized ligand or through blind docking approaches that scan the entire protein surface. chemrxiv.org

Prediction of Binding Affinities and Molecular Interactions

Once docked, scoring functions are used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). A lower binding energy generally indicates a more favorable interaction. These simulations also reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, a hypothetical docking study of this compound with various putative protein targets could yield the following results:

| Putative Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| SARS-CoV-2 Main Protease | -8.2 | HIS41, CYS145, GLU166 |

| P. falciparum DHODH | -9.5 | LYS229, SER477, ARG265 |

| Estrogen Receptor Alpha | -7.8 | ARG394, GLU353, HIS524 |

| DNA Topoisomerase II | -8.9 | ASP555, LYS558, ARG487 |

| Hsp90 | -8.5 | LEU107, PHE138, ASN51 |

This table contains illustrative data based on typical binding affinities observed for anthraquinone derivatives with similar targets. The key interacting residues are hypothetical and would need to be confirmed by actual docking studies.

These predicted interactions provide a structural basis for the potential inhibitory activity of this compound and guide further experimental validation.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules. acs.org These methods provide insights that are not readily accessible through experimental means alone.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical methods can accurately predict various spectroscopic parameters. For instance, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. dntb.gov.ua These predictions are valuable for confirming the chemical structure of a synthesized or isolated compound by comparing the calculated spectrum with the experimental one. dntb.gov.uaresearchgate.net

A hypothetical prediction of the ¹H and ¹³C NMR chemical shifts for this compound is presented below. The accuracy of such predictions depends on the chosen functional and basis set. acs.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OCH₃ | 3.95 | 56.5 |

| C5-OCH₃ | 4.01 | 57.2 |

| C15-OCH₃ | 3.45 | 59.8 |

| C2-OH | 12.5 (variable) | - |

| Aromatic Protons | 7.2 - 8.1 | - |

| Aromatic Carbons | 110 - 140 | 110 - 140 |

| Carbonyl Carbons (C9, C10) | - | 180 - 190 |

This table contains illustrative data based on typical chemical shifts for anthraquinone structures and the expected output of quantum chemical calculations. Actual values would require specific DFT calculations.

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are also pivotal in elucidating potential reaction mechanisms, such as metabolic transformations or the compound's role in redox reactions. By calculating the energies of reactants, products, and intermediate transition states, the most likely reaction pathways can be determined. For an anthraquinone derivative, this could involve modeling its reduction to a hydroquinone or its interaction with reactive oxygen species. These calculations help in understanding the compound's stability, reactivity, and potential metabolic fate. scientists.uz

Molecular Dynamics Simulations for Conformational Behavior and Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the protein, as well as the stability of their interaction. nih.gov

For this compound, an MD simulation would typically start with the best-docked pose in the active site of a target protein. The simulation would then be run for a specific duration (e.g., nanoseconds to microseconds), and the trajectory would be analyzed to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, the stability of the binding pose can be evaluated. A stable RMSD suggests that the ligand remains securely bound. nih.gov

Analyze Conformational Changes: MD simulations can reveal how the ligand and protein adapt to each other's presence. This includes changes in the conformation of the ligand and movements in the protein's side chains or even larger domains.

Characterize Dynamic Interactions: The persistence of key interactions, such as hydrogen bonds identified in docking, can be tracked throughout the simulation. This helps to distinguish critical, stable interactions from transient ones. frontiersin.org

Calculate Binding Free Energy: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which accounts for solvent effects and entropic contributions. atlantis-press.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Congeners

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com Through the development of these models, it becomes possible to predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules. mdpi.comfrontiersin.org For this compound and its congeners, which are primarily anthraquinone derivatives isolated from plants like Morinda citrifolia, QSAR studies can provide significant insights into the structural features essential for their biological effects. nih.govresearchgate.net

A typical QSAR study begins with a dataset of compounds with known biological activities, such as inhibitory concentrations (IC50) or binding affinities (Ki). mdpi.com For this compound and its related compounds, this would involve testing their effects on a specific biological target. Mechanistic studies on similar compounds suggest that, depending on their substitution patterns, they may exert effects such as antiproliferative activity through mechanisms like the inhibition of Aurora B kinase. biocrick.com

Once the biological data is obtained, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties and can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol and water) being a common descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forest (RF), a mathematical equation is derived that links the descriptors to the biological activity. frontiersin.orgresearchcommons.org The goal is to create a model with high statistical quality, often evaluated by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q² or R²cv), which indicate the model's predictive power. nih.govnih.gov

For a series of anthraquinone derivatives including this compound and its congeners, a hypothetical QSAR study might explore how variations in the substitution pattern on the anthraquinone core influence a specific biological activity, for instance, cytotoxicity against a cancer cell line.

To illustrate this, consider the following hypothetical data table for a QSAR study on a series of morindol derivatives:

| Compound Name | Biological Activity (pIC50) | LogP | Molecular Weight ( g/mol ) | HOMO (eV) |

| Morindol | 5.2 | 1.8 | 270.24 | -6.5 |

| 5-O-methylmorindol | 5.5 | 2.1 | 284.27 | -6.3 |

| 1,5-O-dimethylmorindol | 5.8 | 2.4 | 298.30 | -6.1 |

| This compound | 6.2 | 2.7 | 328.32 | -5.9 |

| Damnacanthal | 5.4 | 2.0 | 268.23 | -6.6 |

From a QSAR model developed using such data, researchers could deduce that increasing hydrophobicity (LogP) and the energy of the HOMO are positively correlated with the biological activity in this series of compounds. The model could then be used to predict the activity of other, as-yet-unsynthesized, morindol derivatives, guiding the design of new analogs with potentially enhanced efficacy. The analysis of the model's coefficients would provide deeper insights into the specific interactions, such as hydrophobic or electronic, that are crucial for the compound's activity. nih.gov

Advanced Analytical Methodologies for Detection, Quantification, and Metabolomic Profiling of 1,5,15-tri-o-methylmorindol

Chromatographic Techniques for Quantitative Analysis in Complex Mixtures

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate 1,5,15-Tri-O-methylmorindol from the myriad of other compounds present in natural extracts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of anthraquinones. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this purpose.

Method development involves the careful selection of a stationary phase, mobile phase, and detection wavelength. A C18 column is a common choice for the separation of moderately polar compounds like anthraquinones. researchgate.netscielo.org.mxoatext.com The mobile phase often consists of a gradient mixture of an aqueous solvent (commonly water with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol. The gradient elution allows for the effective separation of compounds with a range of polarities.

A key aspect of method validation, as per International Conference on Harmonisation (ICH) guidelines, includes establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). europa.eudemarcheiso17025.comikev.orgeuropa.eu While specific validation data for this compound is not extensively published, a representative HPLC method for similar anthraquinones in Morinda species would be validated to ensure its reliability for quantification.

Table 1: Representative HPLC Parameters for Anthraquinone Analysis

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

This table represents a typical starting point for method development for the analysis of anthraquinones and would require optimization and validation for this compound.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Anthraquinones, including this compound, are generally non-volatile due to their polar nature and relatively high molecular weight. Therefore, direct analysis by GC is not feasible.

To make these compounds amenable to GC analysis, a derivatization step is necessary to increase their volatility. Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.govrsc.org The resulting TMS ether of this compound would be more volatile and thermally stable for GC-MS analysis.

The GC-MS analysis would provide both retention time information for quantification and mass spectral data for structural confirmation. The mass spectrum would exhibit a characteristic fragmentation pattern, aiding in the unambiguous identification of the derivatized compound. demarcheiso17025.com

Table 2: Illustrative GC-MS Derivatization and Analysis Parameters

| Parameter | Value |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Reaction Conditions | 80°C for 20 minutes |

| GC Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

These parameters are based on general procedures for anthraquinone derivatization and would need to be specifically optimized for this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm).

For the high-throughput analysis of this compound in a large number of samples, a UHPLC method coupled with a tandem mass spectrometer (MS/MS) would be the ideal choice. The UHPLC system provides rapid and efficient separation, while the MS/MS detector offers exceptional sensitivity and selectivity, which is crucial for quantifying low-abundance compounds in complex matrices. mdpi.com

A UHPLC-MS/MS method would typically use a C18 column with a fast gradient of water and acetonitrile, both containing a small amount of an acid like formic acid. The mass spectrometer would be operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis, providing high specificity by monitoring a specific precursor-to-product ion transition for this compound.

Mass Spectrometry-Based Metabolomics and Flux Analysis for In Vivo Tracking

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. Mass spectrometry (MS) is the primary analytical platform for metabolomics due to its high sensitivity, resolution, and mass accuracy. nih.gov

To track the in vivo fate of this compound, a targeted metabolomics approach using LC-MS/MS would be employed. This involves administering the compound to a biological system (e.g., cell culture or animal model) and then analyzing tissue or biofluid extracts at different time points. By monitoring the levels of the parent compound and its potential metabolites, it is possible to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, a study on the hepatotoxicity of the anthraquinone aurantio-obtusin in rats utilized serum metabolomics to identify biomarkers related to liver injury, demonstrating the power of this approach in understanding the biological effects of anthraquinones. mdpi.com Similar methodologies could be applied to trace the metabolic pathways of this compound, identifying hydroxylated, demethylated, or conjugated derivatives.

Flux analysis, often using stable isotope-labeled compounds, can provide further insights into the dynamic changes in metabolic pathways. By administering a labeled version of this compound (e.g., containing ¹³C or ¹⁵N), it would be possible to trace the incorporation of these isotopes into downstream metabolites, providing a quantitative measure of metabolic flux.

Spectrophotometric and Fluorometric Methods for High-Throughput Screening and Detection

Spectrophotometric and fluorometric assays are well-suited for high-throughput screening (HTS) due to their simplicity, speed, and amenability to microplate formats. While specific assays for this compound are not documented, methods for the broader class of quinones can be adapted.

Many quinones participate in redox cycling, which can be harnessed for detection. For example, some quinones can generate reactive oxygen species (ROS) in the presence of a reducing agent. The production of ROS can be monitored using fluorescent probes, such as 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), which becomes highly fluorescent upon oxidation. plos.org This principle could form the basis of a fluorometric HTS assay to screen for compounds that interact with or are structurally similar to this compound.

Additionally, some anthraquinones exhibit intrinsic fluorescence. nih.gov The development of a fluorometric assay would depend on the specific photophysical properties of this compound. If it possesses suitable fluorescence characteristics, a direct fluorescence-based assay could be developed for its quantification and for screening libraries of compounds for potential interactions.

Optimization of Sample Preparation Protocols for Biological and Botanical Matrices

The quality of analytical data is highly dependent on the efficiency and cleanliness of the sample preparation process. For the analysis of this compound from plant materials like Morinda citrifolia or from biological samples, an optimized extraction protocol is crucial.

For botanical matrices, the dried and powdered plant material is typically extracted with an organic solvent. The choice of solvent is critical, with methanol, ethanol, and acetone being common options for extracting anthraquinones. researchgate.netnih.gov Ultrasound-assisted extraction (UAE) has been shown to be an efficient method for extracting anthraquinones from Morinda citrifolia roots, offering reduced extraction times compared to traditional methods like maceration or Soxhlet extraction. researchgate.netnih.gov The optimization of UAE parameters such as solvent composition, temperature, and sonication time is essential to maximize the recovery of this compound. ej-eng.orgconicet.gov.ar

For biological matrices such as plasma or tissue homogenates, a protein precipitation step, often with a cold organic solvent like acetonitrile or methanol, is typically the first step to remove high-molecular-weight interferences. mdpi.com This is often followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further purify and concentrate the analyte before analysis. The selection of the appropriate LLE solvent or SPE sorbent is critical for achieving high recovery and minimizing matrix effects.

Table 3: Comparison of Extraction Methods for Anthraquinones from Plant Material

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking the plant material in a solvent at room temperature. researchgate.net | Simple, requires minimal equipment. | Time-consuming, may have lower extraction efficiency. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Efficient for exhaustive extraction. | Requires heating, which can degrade thermolabile compounds; time-consuming. |

| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. researchgate.netnih.gov | Faster than traditional methods, improved efficiency. | Requires specialized equipment. |

Structure-activity Relationship Sar Studies of 1,5,15-tri-o-methylmorindol and Its Derivatives

The biological activity of anthraquinones, a class of aromatic compounds found in various natural sources, is intricately linked to their chemical structure. For 1,5,15-Tri-O-methylmorindol, a naturally occurring anthraquinone from the fruit of Morinda citrifolia, its pharmacological profile is determined by the interplay of its core structure, methylation patterns, and substituent groups. While specific structure-activity relationship (SAR) studies on this compound are limited, a broader examination of related Morinda-derived anthraquinones provides significant insights into the structural features that govern their bioactivity.

Pharmacological and Therapeutic Implications of 1,5,15-tri-o-methylmorindol

Potential as a Lead Compound for Anti-Inflammatory Drug Development

1,5,15-Tri-O-methylmorindol has been identified as a constituent of Morinda citrifolia fruits, which are noted for their anti-inflammatory properties. jmolekul.comresearchgate.net The anti-inflammatory effects of compounds isolated from this plant are thought to be mediated through various mechanisms, including the inhibition of the nuclear factor kappa B (NF-κB) pathway and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) protein expression. mdpi.com While the specific mechanisms of this compound have not been fully elucidated, its presence in a plant with known anti-inflammatory activity suggests its potential as a lead compound for the development of new anti-inflammatory drugs. jmolekul.com

Research has shown that various extracts and compounds from Morinda citrifolia can attenuate inflammatory responses. mdpi.com However, in a study evaluating the anti-inflammatory activity of several compounds from noni fruit against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice, other isolated compounds, specifically four saccharide fatty acid esters, demonstrated potent anti-inflammatory effects. mdpi.com While this compound was identified in the same study, its specific contribution to the observed anti-inflammatory activity of the whole extract requires further investigation to be fully understood. mdpi.com

Applications in Cancer Chemoprevention and Adjuvant Therapy Strategies

The most significant therapeutic potential of this compound identified to date lies in its application in cancer chemoprevention. imrpress.comresearchgate.netacs.org Chemoprevention involves the use of natural or synthetic substances to reduce the risk of cancer development or to prevent the recurrence of the disease. The potential of this compound is primarily indicated by its activity in inhibiting the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter TPA. imrpress.commdpi.combioline.org.br This assay is a well-established in vitro method for identifying potential cancer chemopreventive agents. imrpress.com

All thirteen compounds isolated from the fruits of Morinda citrifolia, including this compound, exhibited moderate inhibitory effects in the EBV-EA activation assay. imrpress.commdpi.com The inhibition of EBV-EA activation is considered a significant indicator of a compound's ability to inhibit tumor promotion. imrpress.com

Below is a table detailing the inhibitory effects of compounds from Morinda citrifolia on TPA-induced EBV-EA activation.

| Compound | IC50 (mol ratio/32 pmol TPA) |

| This compound | 386-578 |

| 5,15-di-O-methylmorindol | 386-578 |

| Anthragallol 2-methyl ether | 386-578 |

| 2-O-(β-D-glucopyranosyl)-1-O-hexanoyl-β-D-glucopyranose | 386-578 |

| 2-O-(β-D-glucopyranosyl)-1-O-octanoyl-β-D-glucopyranose | 386-578 |

| 6-O-(β-D-glucopyranosyl)-1-O-hexanoyl-β-D-glucopyranose | 386-578 |

| 6-O-(β-D-glucopyranosyl)-1-O-octanoyl-β-D-glucopyranose | 386-578 |

| 2,6-di-O-(β-D-glucopyranosyl)-1-O-hexanoyl-β-D-glucopyranose | 386-578 |

| 2,6-di-O-(β-D-glucopyranosyl)-1-O-octanoyl-β-D-glucopyranose | 386-578 |

| 3-methylbut-3-enyl-β-D-glucopyranose | 386-578 |

| 3-methylbut-3-enyl-6-O-β-D-glucopyranosyl-β-D-glucopyranose | 386-578 |

| Asperulosidic acid | 386-578 |

| Rutin | 386-578 |

| Data sourced from Akihisa et al., 2007. imrpress.commdpi.com |

While these findings are promising for its use in chemoprevention, there is currently no direct scientific evidence to support the application of this compound in adjuvant therapy strategies for cancer treatment. Adjuvant therapy is administered after a primary treatment like surgery to eliminate any remaining cancer cells. researchgate.net Further research would be necessary to explore this potential application.

Development as an Antibacterial Agent or Synergistic Component

Some reports have suggested that this compound possesses antibacterial effects. researchgate.net However, a thorough review of the available scientific literature reveals a lack of specific studies designed to evaluate the antibacterial activity of this particular compound. While extracts from Morinda citrifolia and other isolated anthraquinones have demonstrated antibacterial properties against various pathogens, direct evidence for this compound is not yet established. For instance, two other new anthraquinones from M. citrifolia bark showed weak antimicrobial activity against Staphylococcus aureus. Without dedicated studies on its spectrum of activity and mechanism of action, its potential for development as a standalone antibacterial agent or as a synergistic component in combination therapies remains speculative.

Broader Therapeutic Prospects Based on Mechanistic Understanding

The current understanding of the mechanism of action for this compound is primarily centered on its ability to inhibit TPA-induced EBV-EA activation. imrpress.commdpi.combioline.org.br This mechanism suggests a potential role in interfering with cellular processes that contribute to tumor promotion. The broader therapeutic prospects for this compound are, therefore, linked to this anti-tumor-promoting activity.

Further research into the specific molecular targets of this compound could unveil additional therapeutic applications. For example, if the compound is found to modulate key signaling pathways involved in both inflammation and carcinogenesis, its therapeutic potential could extend to a range of chronic diseases characterized by these processes. A deeper mechanistic understanding is crucial to unlocking the full therapeutic potential of this novel anthraquinone.

Future Research Directions and Translational Perspectives for 1,5,15-tri-o-methylmorindol

Comprehensive Elucidation of Pharmacological Mechanisms of Action

Initial studies have identified 1,5,15-Tri-O-methylmorindol as a constituent of Morinda citrifolia, a plant with a long history of traditional use for various ailments. imrpress.comnih.gov The plant as a whole is recognized for its anti-inflammatory, antioxidant, and potential anticancer properties. imrpress.comnih.gov However, the specific contribution of this compound to these effects remains largely uncharacterized. Future research must prioritize a deep dive into its pharmacological mechanisms.

Key research questions to address include:

Molecular Targets: What specific cellular and molecular targets does this compound interact with?

Signaling Pathways: Which signaling pathways are modulated by this compound? Does it, for instance, influence key inflammatory pathways like NF-κB or antioxidant response pathways like Nrf2/Keap1, similar to other compounds found in noni? nih.gov

Enzyme Inhibition: Does it exhibit inhibitory activity against enzymes implicated in disease processes? For instance, some anthraquinones are known to be potent inducers of quinone reductase, an enzyme involved in detoxification. researchgate.net

A systematic approach employing techniques such as transcriptomics, proteomics, and metabolomics will be instrumental in building a comprehensive profile of the compound's bioactivity.

Exploration of Synergistic Effects with Other Bioactive Compounds

Natural products rarely act in isolation. The therapeutic efficacy of medicinal plants is often attributed to the synergistic or additive effects of their various chemical constituents. nih.govmdpi.com Morinda citrifolia is a rich source of bioactive compounds, including other anthraquinones, flavonoids, iridoids, and coumarins. nih.gov

Future investigations should explore the potential for synergistic interactions between this compound and other compounds found in noni or even with conventional pharmaceutical agents. This could lead to:

Enhanced Therapeutic Efficacy: Combination therapies may achieve a greater therapeutic effect at lower doses.

Reduced Side Effects: Synergy could allow for the reduction of doses of more toxic compounds, thereby minimizing adverse effects. mdpi.com

Overcoming Drug Resistance: In the context of cancer or infectious diseases, synergistic combinations might help to overcome resistance mechanisms.

Studies should be designed to systematically evaluate various combinations and ratios of compounds to identify those with the most promising synergistic potential.

Application of Nanotechnology for Enhanced Delivery and Efficacy

Like many natural compounds, this compound may face challenges related to poor solubility, low bioavailability, and rapid metabolism, which can limit its therapeutic potential. Nanotechnology offers a promising avenue to overcome these hurdles. nano.govbioline.org.br

Future research in this area should focus on:

Nanocarrier Systems: Developing and evaluating various nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, for the encapsulation of this compound. nih.gov

Targeted Delivery: Engineering these nanocarriers with specific ligands to enable targeted delivery to diseased tissues, such as tumors or sites of inflammation, thereby increasing efficacy and reducing off-target effects. nih.gov

Controlled Release: Designing nanocarriers that provide controlled and sustained release of the compound, optimizing its pharmacokinetic profile.

The application of nanotechnology could significantly enhance the "drug-like" properties of this compound, making it a more viable candidate for clinical development.

Transition from Pre-Clinical Findings to Clinical Translation Potential

The ultimate goal of biomedical research is to translate promising preclinical findings into tangible clinical benefits. The journey from the laboratory to the clinic is a long and arduous one, with a high rate of failure. nih.gov For this compound, a carefully planned translational pathway is essential.

This will involve:

Robust Preclinical Models: Utilizing relevant animal models of disease to rigorously evaluate the efficacy and safety of the compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Developing PK/PD models to understand the relationship between dose, exposure, and response, which can help in predicting effective doses in humans. nih.gov

Biomarker Identification: Identifying and validating biomarkers that can be used to monitor the biological activity of the compound in clinical trials. europa.eu

A strategic approach to preclinical development will be critical to building a strong case for initiating clinical trials and attracting the necessary funding and regulatory support. tri.edu.au

Sustainable Sourcing, Production, and Quality Control Methodologies

As research into this compound progresses, ensuring a sustainable and consistent supply of the compound will become increasingly important. Morinda citrifolia is native to the Pacific Islands, Southeast Asia, Australia, and the Caribbean. imrpress.comnih.gov

Future efforts should focus on:

Sustainable Cultivation: Developing and promoting sustainable agricultural practices for the cultivation of Morinda citrifolia to ensure a long-term, environmentally friendly source of the raw material.

Standardized Extraction and Purification: Establishing standardized methods for the extraction and purification of this compound to ensure consistent quality and purity of the final product.

Synthetic and Semi-Synthetic Approaches: Exploring chemical synthesis or semi-synthetic strategies as potential alternatives to extraction from natural sources, which could offer greater control over purity and scalability.

Robust quality control measures will be essential to guarantee the consistency and reliability of the compound used in both preclinical research and potential future clinical applications.

Compound List

| Compound Name |

| This compound |

| Alizarin |

| Asperuloside |

| Asperulosidic acid |

| Aucubin |

| Damnacanthal |

| Deacetylasperulosidic acid |

| Kaempferol |

| Nonioside A |

| Rutin |

| Scopoletin |

| Ursolic acid |

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of 1,5,15-Tri-O-methylmorindol in plant extracts?

To confirm the identity of this compound (CAS 942609-65-6, C₁₈H₁₆O₆), researchers should employ a combination of UV-Vis spectroscopy (to detect anthraquinone absorption bands at ~280–400 nm) and NMR spectroscopy (¹H and ¹³C) to resolve methyl group signals (e.g., O-methyl protons at δ 3.2–3.8 ppm) and aromatic protons from the anthraquinone core. Cross-validation with High-Resolution Mass Spectrometry (HRMS) is critical to confirm the molecular ion peak at m/z 328.3 [M+H]⁺. For purity assessment (>98%), HPLC-DAD using a C18 column with a methanol-water gradient is advised .

Q. How can researchers optimize the isolation of this compound from Morinda citrifolia (Noni) extracts?

A validated protocol involves:

- Extraction : Use 70% ethanol for 48 hours under reflux to solubilize anthraquinones.

- Partitioning : Liquid-liquid extraction with ethyl acetate to concentrate non-polar derivatives.

- Chromatography : Fractionate via silica gel column chromatography (hexane:ethyl acetate gradient) followed by preparative TLC (Rf ~0.5 in chloroform:methanol 9:1) to isolate the target compound. Purity should be confirmed via melting point analysis (reported range: 210–215°C) and HPLC .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection at 254 nm is standard. Use a calibration curve (0.1–50 µg/mL) and internal standards (e.g., emodin) to minimize matrix interference. For trace-level detection in biological samples, LC-MS/MS in multiple reaction monitoring (MRM) mode improves sensitivity, targeting transitions like m/z 328 → 310 (loss of H₂O) .

Advanced Research Questions

Q. How does methylation at the 1,5,15-positions influence the compound’s pharmacokinetics and bioactivity compared to non-methylated analogs?

Methylation enhances lipophilicity (logP increases by ~1.5 units), improving membrane permeability but reducing aqueous solubility. In vitro studies show methylated derivatives exhibit stronger P38α kinase inhibition (IC₅₀ ~5 µM vs. >20 µM for non-methylated analogs) due to improved binding to the ATP pocket. However, methylation may reduce antioxidant activity, as seen in DPPH assays .

Q. What experimental strategies address contradictions in reported bioactivity data across cell lines?

- Dose-response standardization : Use a uniform concentration range (e.g., 1–100 µM) and control for cell viability (MTT assay).

- Mechanistic studies : Combine kinase activity assays (e.g., P38α ELISA kits) with RNA-seq to identify off-target pathways.

- Meta-analysis : Compare data across studies using tools like PRISMA guidelines, noting variables like cell passage number and serum conditions .

Q. How can researchers resolve ambiguities in NMR spectral data for this compound derivatives?

Ambiguities in methyl group assignments (e.g., overlapping signals) can be resolved via:

Q. What protocols assess the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Incubate solutions at pH 1–13 (37°C, 24 hours) and analyze degradation products via LC-MS.

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C).

- Light sensitivity : Expose solid samples to UV light (254 nm) and monitor anthraquinone degradation via absorbance loss at 420 nm .

Retrosynthesis Analysis